![molecular formula C12H10ClN5O5S2 B1675615 5-Biphenyl-4-ylmethyl-tetrazole-1-carboxylic acid dimethylamide CAS No. 874902-19-9](/img/structure/B1675615.png)
5-Biphenyl-4-ylmethyl-tetrazole-1-carboxylic acid dimethylamide
Overview
Description
5-Biphenyl-4-ylmethyl-tetrazole-1-carboxylic acid dimethylamide is a chemical compound with the molecular formula C17H17N5O . It is also known by the synonym 1H-Tetrazole-1-carboxamide, 5-([1,1′-biphenyl]-4-ylmethyl)-N,N-dimethyl .
Molecular Structure Analysis
The molecular weight of this compound is 307.35 . The SMILES string representation is CN©C(=O)n1nnnc1Cc2ccc(cc2)-c3ccccc3 .Physical And Chemical Properties Analysis
This compound is a white to off-white solid . It is soluble in DMSO (>25mg/ml) . The storage condition is desiccated and the storage temperature is 2-8°C .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of LY2183240, organized into separate sections for each field:
Neuropharmacology
LY2183240 has been found to enhance neuronal excitability and induce reward-seeking behavior. This sheds light on its pharmacological profile and the risks associated with new psychoactive substances (NPS). Understanding the cellular mechanisms of LY2183240 can inform regulatory efforts and mitigate public health risks .
Antimicrobial Activity
The 2,5-regioisomer of LY2183240 exhibits potent antimicrobial activity selective towards certain Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis .
Endocannabinoid System Modulation
LY2183240 acts as a potent inhibitor of the reuptake of the endocannabinoid anandamide and as an inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for degrading anandamide .
Enzyme Inhibition
Apart from FAAH, LY2183240 also inhibits other enzymes like diacylglycerol lipase (DAGL) and monoacylglycerol lipase (MAGL), which are involved in lipid signaling pathways .
Chemical Decomposition Analysis
Research has been conducted to understand the mechanism of production and decomposition of LY2183240 under various conditions, which is crucial for its application in herbal products .
Mechanism of Action
Target of Action
LY2183240, also known as “LY-2183240”, “2WBU91OKM7”, “5-Biphenyl-4-ylmethyl-tetrazole-1-carboxylic acid dimethylamide”, or “LY 2183240”, primarily targets the endocannabinoid system . It acts as a potent inhibitor of the reuptake of the endocannabinoid anandamide and as an inhibitor of fatty acid amide hydrolase (FAAH) , the primary enzyme responsible for degrading anandamide .
Mode of Action
LY2183240 interacts with its targets by inhibiting the reuptake of anandamide and the activity of FAAH . This leads to markedly elevated anandamide levels in the brain . LY2183240 inactivates FAAH via carbamylation of the enzyme’s serine nucleophile .
Biochemical Pathways
The inhibition of FAAH and the subsequent increase in anandamide levels affect the endocannabinoid signaling pathway . Anandamide is a neurotransmitter that plays a crucial role in pain, mood, appetite, and memory. By inhibiting FAAH, LY2183240 prevents the degradation of anandamide, leading to increased levels of this neurotransmitter and enhanced endocannabinoid signaling .
Result of Action
The molecular and cellular effects of LY2183240’s action include the production of both analgesic and anxiolytic effects in animal models . This is likely due to the increased levels of anandamide in the brain, which can modulate pain perception and induce feelings of relaxation .
Action Environment
It has been suggested that the compound may decompose under certain conditions, such as during the production of herbal blend products, extraction procedures, or instrumental analysis .
properties
IUPAC Name |
N,N-dimethyl-5-[(4-phenylphenyl)methyl]tetrazole-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-21(2)17(23)22-16(18-19-20-22)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNIYOXWFCDBBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1C(=NN=N1)CC2=CC=C(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001024706 | |
Record name | 5-((1,1'-Biphenyl)-4-ylmethyl)-N,N-dimethyl-1H-tetrazole-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001024706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Biphenyl-4-ylmethyl-tetrazole-1-carboxylic acid dimethylamide | |
CAS RN |
874902-19-9 | |
Record name | 5-([1,1′-Biphenyl]-4-ylmethyl)-N,N-dimethyl-1H-tetrazole-1-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874902-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | LY2183240 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874902199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-2183240 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17035 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5-((1,1'-Biphenyl)-4-ylmethyl)-N,N-dimethyl-1H-tetrazole-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001024706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Biphenyl-4-ylmethyl-tetrazole-1-carboxylic acid dimethylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LY-2183240 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WBU91OKM7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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